molecular formula C13H14N2O4 B1365490 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 883546-54-1

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Cat. No.: B1365490
CAS No.: 883546-54-1
M. Wt: 262.26 g/mol
InChI Key: IHBJNJBBDFKJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a small organic molecule characterized by a 1,2,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 3 and a butanoic acid chain at position 5. Key properties include:

  • Molecular formula: C₁₃H₁₄N₂O₄
  • Molecular weight: 262.265 g/mol
  • CAS number: 883546-54-1 (as per )
  • Purity: Typically 95% ()
  • Storage: Recommended at +4°C ()

The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioactivity, making this compound of interest in medicinal chemistry.

Properties

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-10-6-3-2-5-9(10)13-14-11(19-15-13)7-4-8-12(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBJNJBBDFKJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424598
Record name 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-54-1
Record name 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883546-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

  • Synthesis of Amidoxime or Hydrazide Intermediate

    • The 2-methoxyphenyl nitrile is converted to the corresponding amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.
    • Alternatively, esters of butanoic acid are converted to hydrazides by refluxing with hydrazine hydrate in methanol.
  • Cyclization to Form the 1,2,4-Oxadiazole Ring

    • The amidoxime or hydrazide intermediate undergoes cyclodehydration with carboxylic acid derivatives or activated esters.
    • Typical conditions involve reflux in ethanol or other polar solvents, sometimes with acidic or basic catalysts to promote ring closure.
    • For example, refluxing hydrazide with carbon disulfide under basic conditions followed by acid workup yields oxadiazole derivatives.
  • Attachment of the Butanoic Acid Side Chain

    • S-alkylation or O-alkylation using ω-bromoalkanoates introduces the butanoic acid ester group.
    • Subsequent hydrolysis of the ester (using sodium hydroxide for methyl/ethyl esters or trifluoroacetic acid for tert-butyl esters) yields the free carboxylic acid.
  • Purification

    • The final product is purified by recrystallization or chromatography to achieve high purity suitable for research or industrial applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Amidoxime formation Hydroxylamine hydrochloride, base, reflux in EtOH High yield, mild conditions
Hydrazide formation Hydrazine hydrate, reflux in MeOH Efficient conversion of esters
Cyclization to oxadiazole Reflux with carbon disulfide, base, acidic workup Key step for ring formation
S-alkylation/O-alkylation ω-Bromoalkanoates, K2CO3 or triethylamine, reflux Controls introduction of butanoic acid moiety
Ester hydrolysis NaOH (methyl/ethyl esters) or TFA (tert-butyl esters) Hydrolysis conditions affect yield and purity

Representative Research Findings

  • Use of tert-butyl esters as intermediates is preferred when the butanoic acid chain is sensitive to basic hydrolysis, preventing side reactions such as retro-Michael elimination that can regenerate thiol intermediates.
  • The cyclization step to form the 1,2,4-oxadiazole ring is typically carried out under reflux in ethanol or methanol with base or acid catalysis to ensure ring closure efficiency.
  • Alkylation reactions for side chain attachment are optimized by selecting appropriate bases (e.g., potassium carbonate) and solvents to maximize yield and minimize by-products.
  • Hydrolysis of esters to carboxylic acids is carefully controlled; for example, trifluoroacetic acid is used for tert-butyl esters to avoid harsh basic conditions that may degrade sensitive structures.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Amidoxime formation 2-Methoxybenzonitrile Hydroxylamine HCl, base, reflux 2-Methoxyphenyl amidoxime
2 Hydrazide formation Butanoic acid methyl/ethyl ester Hydrazine hydrate, MeOH, reflux Butanoic acid hydrazide
3 Cyclization Amidoxime/hydrazide + carboxylic acid derivative Reflux in EtOH, base/acid catalyst 1,2,4-Oxadiazole ring intermediate
4 Alkylation Oxadiazole intermediate ω-Bromoalkanoate, base, reflux Alkylated ester intermediate
5 Hydrolysis Alkylated ester NaOH or TFA This compound

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 4-[3-(2-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole structures exhibit a range of biological activities. The presence of the methoxyphenyl group enhances their pharmacological properties. Here are some notable applications:

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance:

  • A study demonstrated that oxadiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • The structure-activity relationship (SAR) analysis highlighted the significance of substituents like the methoxy group in enhancing anticancer efficacy .

Anti-inflammatory Effects

Compounds similar to 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid have shown promise as anti-inflammatory agents. The oxadiazole ring is believed to play a crucial role in modulating inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation.

Neurological Applications

Research into metabotropic glutamate receptors suggests that oxadiazole derivatives may serve as allosteric modulators, which could be beneficial in treating neurological disorders such as anxiety and depression . The ability to influence receptor activity opens avenues for developing novel psychiatric medications.

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been documented, with some compounds displaying effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or antiseptics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining appropriate precursors under controlled conditions to form the oxadiazole ring.
  • Functional Group Modifications : Altering the butanoic acid moiety to enhance solubility or bioavailability.

Case Studies

Several case studies illustrate the compound's potential:

StudyFocusFindings
Evren et al. (2019)Anticancer ActivityDemonstrated significant antiproliferative effects on various cancer cell lines with IC50 values indicating strong activity .
Mohamed and Ramadan (2020)Neurological ApplicationsHighlighted the potential for oxadiazole derivatives in modulating glutamate receptors, suggesting therapeutic uses for anxiety and depression .
Sayed et al. (2020)Antimicrobial ActivityShowed effectiveness against multiple bacterial strains, indicating a pathway for new antibiotic development .

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The compound is compared with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent variations and their implications.

Substituent Position Variations on the Phenyl Ring

4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
  • CAS : 883546-59-6 ()
  • Molecular formula : C₁₃H₁₄N₂O₄ (same as target compound)
  • Key difference : Methoxy group at the meta position (3-methoxyphenyl) instead of ortho (2-methoxyphenyl).
  • For example, meta-substituted phenyl groups in oxadiazoles are associated with improved solubility in polar solvents ().
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
  • CAS : 876721-15-2 ()
  • Molecular formula : C₁₃H₁₄N₂O₄
  • Key difference : Methoxy group at the para position (4-methoxyphenyl).
  • Impact : Para-substitution often enhances planarity and π-π stacking interactions in protein binding pockets. Derivatives with para-methoxy groups are frequently explored in anticancer and antimicrobial studies ().

Substituent Type Variations

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid
  • CAS : 875164-21-9 ()
  • Molecular formula : C₁₂H₁₂N₂O₃
  • Key difference: No methoxy group; simple phenyl substituent.
  • Impact: The absence of electron-donating methoxy groups reduces polarity, lowering solubility in polar solvents like methanol (). This compound serves as a baseline for evaluating the role of methoxy substitutions.
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
  • CAS : 827014-22-2 ()
  • Molecular formula : C₁₂H₁₁ClN₂O₃
  • Key difference : Chlorine atom replaces methoxy at the ortho position.
  • Impact : Chlorine’s electronegativity and larger atomic radius may enhance hydrophobic interactions in enzyme active sites. Chlorophenyl-substituted oxadiazoles are often investigated for antibacterial applications ().
4-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
  • CAS: Not explicitly listed ()
  • Molecular formula : C₁₂H₁₁N₃O₅ (inferred)
  • Key difference : Nitro group at the meta position.

Substituent Chain Length and Heterocyclic Variations

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
  • CAS : 728024-51-9 ()
  • Molecular formula : C₁₂H₁₂N₂O₄
  • Key difference: Propanoic acid chain (C3) instead of butanoic acid (C4).
  • Impact : Shorter chain length may reduce steric hindrance, improving binding to shallow enzyme pockets.
4-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]butanoic Acid
  • CAS: Not provided ()
  • Molecular formula : C₁₁H₁₀N₄O₃ (inferred)
  • Key difference : Pyridin-2-yl replaces phenyl.
  • Impact : The nitrogen atom in the pyridine ring introduces hydrogen-bonding capability, enhancing interactions with biological targets like kinases ().

Biological Activity

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H13N3O3
  • Molecular Weight : 262.26 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising antitumor properties. A study highlighted that derivatives of oxadiazole can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. For instance, analogs with a carboxylic acid functionality demonstrated enhanced cytotoxicity compared to their ester counterparts, emphasizing the importance of the acid group for biological activity .

The mechanism by which this compound exerts its effects is believed to involve:

  • Interaction with Enzymes : The oxadiazole ring may facilitate binding to specific enzymes or receptors involved in tumor growth and proliferation.
  • Gene Expression Modulation : Similar compounds have been shown to modulate gene transcription pathways linked to cancer progression .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that:

  • The length of the carbon chain between the oxadiazole and carboxylic acid is critical; optimal activity was observed with a three-carbon linker.
  • Substituents on the phenyl ring significantly influence activity; electron-donating groups like methoxy enhance potency .
Compound StructureActivity LevelNotes
This compoundHighEffective against multiple cancer cell lines
Analog with ethyl esterModerateLess effective than acid form
Analog with one-carbon linkerLowActivity significantly reduced

Case Studies

  • In Vitro Studies : In a study examining the effects on PC3 prostate cancer cells, this compound showed IC50 values in the micromolar range, indicating potent inhibitory effects on cell viability .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls. The study suggested that the compound's mechanism might involve apoptosis induction in tumor cells .

Q & A

Q. How can researchers optimize the synthesis of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid to improve yield?

  • Methodological Answer : Synthesis optimization should focus on cyclocondensation reactions between carboxylic acid derivatives and amidoximes. Evidence from triazine synthesis (e.g., 45°C for 1 hour reaction time and use of 1,1-dimethylethyl aminobenzoate) suggests controlled temperature and stoichiometric ratios improve yields . Additionally, intermediates like 4-oxobutanoic acid derivatives (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) may require purification via recrystallization or column chromatography to minimize side products .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • 1H NMR : Look for characteristic shifts in the aromatic region (δ 7.0–8.0 ppm for methoxyphenyl protons) and the oxadiazole ring (δ 8.5–9.0 ppm) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole substitution pattern) by comparing with reported structures like 4-(2-Methoxybenzylidene)-oxazol-5-one .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₅N₂O₄) with <2 ppm error .

Q. What solvent systems are suitable for solubility testing of this compound in biological assays?

  • Methodological Answer : Prioritize DMSO for initial stock solutions due to the compound’s likely hydrophobicity. For aqueous compatibility, use co-solvents like ethanol or PEG-400 (≤10% v/v). Solubility can be validated via UV-Vis spectroscopy or HPLC-UV at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?

  • Methodological Answer :
  • Core modifications : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) substituents to assess electronic effects on target binding .
  • Butanoic acid chain variation : Test shorter (propanoic) or branched chains to evaluate steric impacts.
  • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., COX-2) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • NMR discrepancies : Compare experimental 1H/13C NMR shifts with computational predictions (DFT calculations at B3LYP/6-311+G(d,p)) to validate assignments .
  • Regioisomeric ambiguity : Use NOESY or ROESY to confirm spatial proximity of methoxyphenyl protons to the oxadiazole ring .
  • Crystallographic validation : Resolve tautomeric or conformational uncertainties via single-crystal X-ray diffraction .

Q. What strategies mitigate degradation of this compound under physiological pH conditions?

  • Methodological Answer :
  • pH stability profiling : Conduct accelerated stability studies (25–37°C, pH 1–9) with HPLC monitoring.
  • Formulation : Use lyophilization for storage or encapsulate in liposomes to shield the acid moiety from hydrolysis .
  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance stability, with enzymatic cleavage in vivo .

Q. How can researchers resolve conflicting biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay standardization : Use positive controls (e.g., known COX-2 inhibitors) and replicate experiments across orthogonal platforms (e.g., fluorescence-based vs. radiometric assays) .
  • Meta-analysis : Compare results with structurally related compounds (e.g., 4-(4-Methoxyphenyl)thiazole derivatives) to identify assay-specific artifacts .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and ex vivo models?

  • Methodological Answer :
  • Metabolic differences : Test the compound with liver microsomes to identify phase I/II metabolism that reduces potency ex vivo .
  • Protein binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.